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Compound of Interest

Compound Name: 1-Acetylpiperazine

Cat. No.: B087704

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
1-Acetylpiperazine, a versatile building block in medicinal chemistry. The following sections
detalil its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
characteristics, offering valuable data for compound identification, purity assessment, and
structural elucidation.

Spectroscopic Data Summary

The key spectroscopic data for 1-Acetylpiperazine are summarized in the tables below for
easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR)
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
3.55 Triplet 2H -CH2-N(C=0)-
3.45 Triplet 2H -CH2-N(C=0)-
2.80 Triplet 2H -CHz-NH-
2.70 Triplet 2H -CH2-NH-
2.05 Singlet 3H -C(=0)-CHs
1.80 Singlet (broad) 1H -NH-

Solvent: CDCIs. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

13C NMR (Carbon-13 NMR)

Chemical Shift (ppm) Assighment
169.0 -C=0

45.8 -CH2-N(C=0)-
45.5 -CH2-NH-
415 -CH2-N(C=0)-
39.0 -CHa2-NH-
21.3 -C(=0)-CHs

Solvent: CDCIs. Reference: CDCls at 77.16 ppm.

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment

3300 - 3500 Strong, Broad N-H Stretch

2850 - 3000 Medium C-H Stretch (Aliphatic)
1640 Strong C=0 Stretch (Amide)
1440 Medium C-H Bend (Scissoring)
1280 Medium C-N Stretch

Sample Preparation: Liquid Film.

Mass Spectrometry (MS)

While a publicly available, detailed experimental mass spectrum with a full fragmentation

analysis for 1-Acetylpiperazine is not readily accessible, a predicted fragmentation pattern

based on the principles of mass spectrometry for similar N-acetylated cyclic amines is

presented below. The molecular weight of 1-Acetylpiperazine is 128.17 g/mol .[1]

m/z Proposed Fragment lon
128 [M]* (Molecular lon)

85 [M - CHsCOJ*

70 [Piperazine]*

56 [CsHeN]*

43 [CHsCOJ*

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data

presented above. These protocols can be adapted for 1-Acetylpiperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. *H and 3C NMR Sample Preparation
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» Sample Weighing: Accurately weigh approximately 5-20 mg of 1-Acetylpiperazine.

e Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent
(e.g., Chloroform-d, CDCIs). Ensure the solvent is of high purity to avoid extraneous signals.

o Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm
NMR tube.

e Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
2.1.2. NMR Spectrometer Operation

 Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine
and place it in the magnet.

e Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent.
Perform automated or manual shimming of the magnetic field to achieve optimal
homogeneity and resolution.

o Parameter Setup (*H NMR):

[¢]

Set the spectral width to approximately 15 ppm.

[e]

Use a standard 30° or 45° pulse angle.

o

Set the relaxation delay (d1) to 1-2 seconds.

[¢]

Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

o Parameter Setup (3C NMR):

[e]

Set the spectral width to approximately 220 ppm.

o

Use a standard 30° pulse angle.

[¢]

Employ a proton-decoupled pulse sequence.
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o Set the relaxation delay (d1) to 2-5 seconds to ensure quantitative relaxation of all carbon
nuclei.

o Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance
and sensitivity of the 13C nucleus.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

[e]

Phase the resulting spectrum to obtain pure absorption peaks.

Perform baseline correction.

o

[¢]

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

[¢]

Integrate the peaks in the *H NMR spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation (Neat Liquid/Melt): If 1-Acetylpiperazine is in a liquid state (it has a low
melting point), a thin film can be prepared.

o Place a small drop of the sample onto one salt plate (e.g., NaCl or KBr).

o Gently place a second salt plate on top, spreading the liquid into a thin, uniform film.
e Instrument Setup:

o Place the salt plates in the spectrometer's sample holder.

o Ensure the instrument is purged with dry air or nitrogen to minimize interference from
atmospheric water and carbon dioxide.

o Data Acquisition:
o Acquire a background spectrum of the empty salt plates.

o Acquire the sample spectrum over the range of 4000-400 cm~1.
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o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction: Introduce a dilute solution of 1-Acetylpiperazine in a volatile solvent
(e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a
chromatographic system (e.g., GC-MS or LC-MS).

lonization: Utilize an appropriate ionization technique. Electron lonization (El) is a common
method for generating fragment ions and determining the fragmentation pattern.

Mass Analysis: The ionized molecules and their fragments are accelerated into a mass
analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-
charge (m/z) ratio.

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
The peak with the highest m/z often corresponds to the molecular ion, and the other peaks
represent fragment ions.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis

of 1-Acetylpiperazine.
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Caption: General workflow for the spectroscopic analysis of 1-Acetylpiperazine.
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Caption: Proposed mass fragmentation pathway for 1-Acetylpiperazine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b087704+#spectroscopic-data-of-1-acetylpiperazine-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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